molecular formula C12H10ClN3OS B11472549 5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine

5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11472549
M. Wt: 279.75 g/mol
InChI Key: GOTACBYSVSZDQA-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a unique combination of functional groups, including a thieno[2,3-b]pyridine core, an oxazole ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate nitrile and an aldehyde.

    Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its thieno[2,3-b]pyridine core and oxazole ring make it a versatile scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C12H10ClN3OS/c1-5-8-10(14)11(7-3-4-17-16-7)18-12(8)15-6(2)9(5)13/h3-4H,14H2,1-2H3

InChI Key

GOTACBYSVSZDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=NOC=C3)N

Origin of Product

United States

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